molecular formula C9H9N3 B13102865 3-(Hydrazonomethyl)-1H-indole

3-(Hydrazonomethyl)-1H-indole

Cat. No.: B13102865
M. Wt: 159.19 g/mol
InChI Key: OTYGWWHMSJZFID-WUXMJOGZSA-N
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Description

3-(Hydrazonomethyl)-1H-indole is a compound that belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis. The indole ring system, a core structure in many natural products and pharmaceuticals, combined with the hydrazonomethyl group, provides unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydrazonomethyl)-1H-indole typically involves the reaction of indole-3-carboxaldehyde with hydrazine or its derivatives. One common method is the condensation reaction between indole-3-carboxaldehyde and hydrazine hydrate in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction proceeds as follows:

Indole-3-carboxaldehyde+Hydrazine hydrateThis compound+Water\text{Indole-3-carboxaldehyde} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} Indole-3-carboxaldehyde+Hydrazine hydrate→this compound+Water

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields. Additionally, solvent-free conditions or the use of green solvents like ethanol can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(Hydrazonomethyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-2 and C-3 positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogens, sulfonyl chlorides, and other electrophiles can be used under acidic or basic conditions.

Major Products

    Oxidation: Oximes, nitriles

    Reduction: Amines

    Substitution: Halogenated indoles, sulfonated indoles

Scientific Research Applications

Chemistry

In chemistry, 3-(Hydrazonomethyl)-1H-indole is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in the development of enzyme inhibitors and as a scaffold for drug design.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They have been studied for their anticancer, antimicrobial, and anti-inflammatory properties.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other functional materials. Its ability to form stable complexes with metals makes it useful in catalysis and material science.

Mechanism of Action

The mechanism of action of 3-(Hydrazonomethyl)-1H-indole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. The hydrazone group can form reversible covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the indole ring can interact with various biological receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Hydrazonomethyl)-1H-pyrrole
  • 3-(Hydrazonomethyl)-1H-pyrazole
  • 3-(Hydrazonomethyl)-1H-benzimidazole

Uniqueness

Compared to similar compounds, 3-(Hydrazonomethyl)-1H-indole stands out due to the presence of the indole ring, which is a privileged structure in medicinal chemistry. The indole ring’s ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, enhances its binding affinity and specificity towards biological targets. This makes this compound a versatile and valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

(E)-1H-indol-3-ylmethylidenehydrazine

InChI

InChI=1S/C9H9N3/c10-12-6-7-5-11-9-4-2-1-3-8(7)9/h1-6,11H,10H2/b12-6+

InChI Key

OTYGWWHMSJZFID-WUXMJOGZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NN

Origin of Product

United States

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